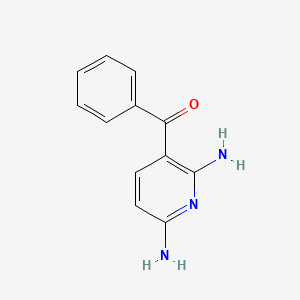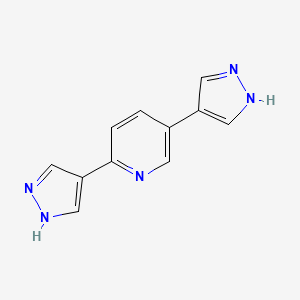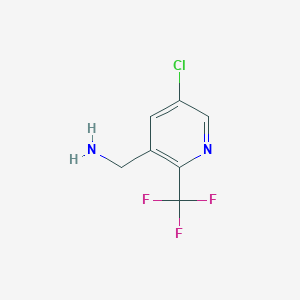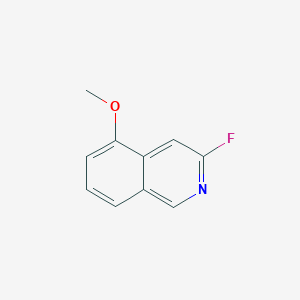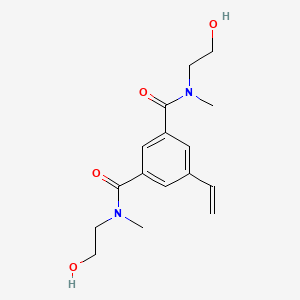![molecular formula C31H21N B13660483 3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
3-Phenyl-9,9'-spirobi[fluoren]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-9,9’-spirobi[fluoren]-2-amine is a complex organic compound known for its unique structural properties and applications in various fields, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a spiro linkage, which imparts rigidity and enhances its photophysical properties, making it a valuable material in optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a reaction between a fluorene derivative and an amine. The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·OEt2) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles like halides or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorene compounds.
Applications De Recherche Scientifique
3-Phenyl-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its structural stability.
Mécanisme D'action
The mechanism by which 3-Phenyl-9,9’-spirobi[fluoren]-2-amine exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid framework that enhances the compound’s photophysical properties. This rigidity reduces non-radiative decay pathways, leading to higher photoluminescence quantum yields. The compound’s molecular targets and pathways involve interactions with light and electronic states, making it highly efficient in optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(9,9’-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Spiro[fluorene-9,9’-xanthene] derivatives
Uniqueness
3-Phenyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique spiro linkage, which imparts superior rigidity and photophysical properties compared to other similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .
Propriétés
Formule moléculaire |
C31H21N |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
3'-phenyl-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C31H21N/c32-30-19-29-25(18-24(30)20-10-2-1-3-11-20)23-14-6-9-17-28(23)31(29)26-15-7-4-12-21(26)22-13-5-8-16-27(22)31/h1-19H,32H2 |
Clé InChI |
DUXMSNOILCDVOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2N)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


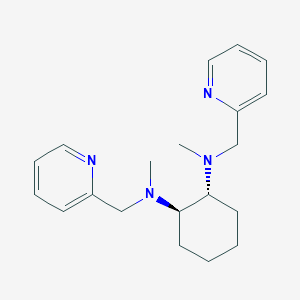

![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
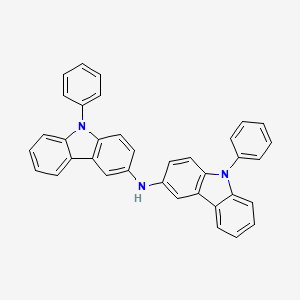
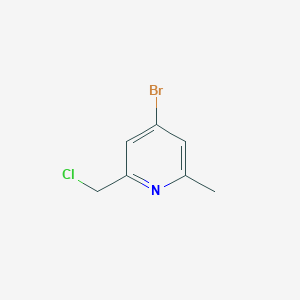
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
